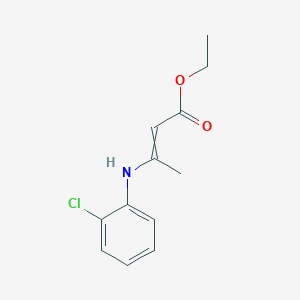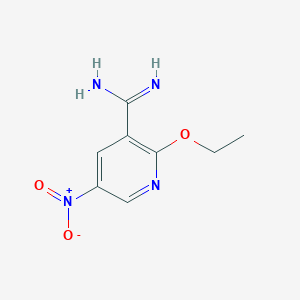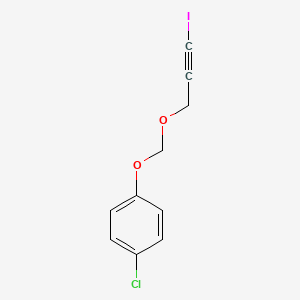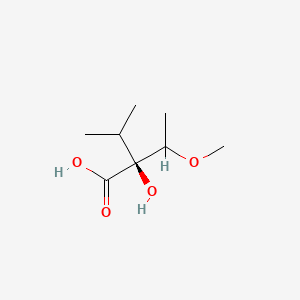
Heliotrinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a hydroxyl group, a methoxyethyl group, and a methylbutanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 3-methylbutanoic acid and 1-methoxyethanol. The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic processes or biocatalysis. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. For example, the use of enzyme-catalyzed reactions can provide a more sustainable approach to synthesizing this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Applications De Recherche Scientifique
(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyethyl group may also play a role in modulating the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-hydroxy-2-(1-ethoxyethyl)-3-methylbutanoic acid
- (2S)-2-hydroxy-2-(1-methoxyethyl)-3-ethylbutanoic acid
- (2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylpentanoic acid
Uniqueness
(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.
Propriétés
Numéro CAS |
25039-18-3 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16O4/c1-5(2)8(11,7(9)10)6(3)12-4/h5-6,11H,1-4H3,(H,9,10)/t6?,8-/m0/s1 |
Clé InChI |
ZRQIPAUWGAYLLW-XDKWHASVSA-N |
SMILES isomérique |
CC(C)[C@](C(C)OC)(C(=O)O)O |
SMILES canonique |
CC(C)C(C(C)OC)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


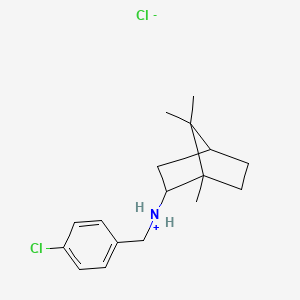
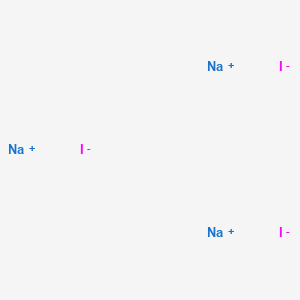
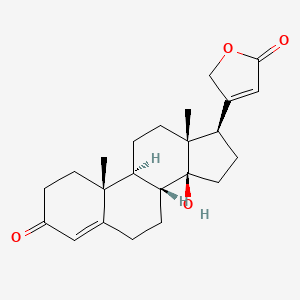
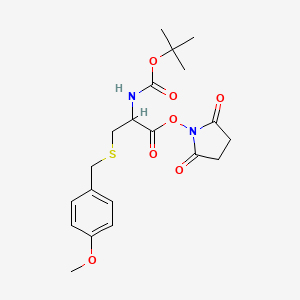
![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
